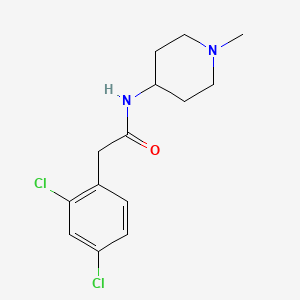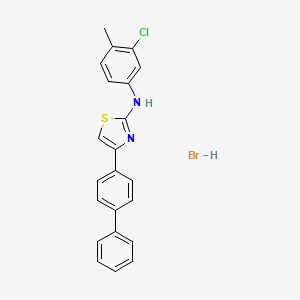![molecular formula C17H25N3O5S B5142268 4-[4-(2-isoxazolidinylcarbonyl)phenoxy]-N,N-dimethyl-1-piperidinesulfonamide](/img/structure/B5142268.png)
4-[4-(2-isoxazolidinylcarbonyl)phenoxy]-N,N-dimethyl-1-piperidinesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[4-(2-isoxazolidinylcarbonyl)phenoxy]-N,N-dimethyl-1-piperidinesulfonamide, also known as S32212, is a novel compound that has gained attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of sulfonamide derivatives and has shown promising results in various preclinical studies.
Mécanisme D'action
The exact mechanism of action of 4-[4-(2-isoxazolidinylcarbonyl)phenoxy]-N,N-dimethyl-1-piperidinesulfonamide is not fully understood. However, it is believed to act as a selective antagonist of the 5-HT6 receptor, a subtype of serotonin receptor. The 5-HT6 receptor is involved in various physiological processes, including learning and memory, mood regulation, and appetite control. By blocking this receptor, this compound may modulate these processes and provide therapeutic benefits.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects in animal models. In neuroscience, this compound has been shown to increase the levels of neurotransmitters such as dopamine and norepinephrine in certain brain regions. In cardiology, this compound has been shown to reduce blood pressure and improve cardiac function. In oncology, this compound has been shown to induce apoptosis and inhibit tumor growth in certain cancer cell lines.
Avantages Et Limitations Des Expériences En Laboratoire
4-[4-(2-isoxazolidinylcarbonyl)phenoxy]-N,N-dimethyl-1-piperidinesulfonamide has several advantages for laboratory experiments, including its high potency and selectivity for the 5-HT6 receptor. However, its limited solubility in water and potential toxicity at high doses may pose challenges in certain experimental settings.
Orientations Futures
There are several future directions for the research on 4-[4-(2-isoxazolidinylcarbonyl)phenoxy]-N,N-dimethyl-1-piperidinesulfonamide. In neuroscience, further studies are needed to elucidate the exact mechanism of action of this compound and its potential use in the treatment of mood disorders and cognitive impairments. In cardiology, clinical trials are needed to evaluate the safety and efficacy of this compound in the treatment of heart failure and hypertension. In oncology, further studies are needed to investigate the potential use of this compound as a combination therapy with other anticancer agents.
In conclusion, this compound is a novel compound that has shown promising results in various preclinical studies. Its potential therapeutic applications in neuroscience, cardiology, and oncology make it an exciting area of research. Further studies are needed to fully understand its mechanism of action and evaluate its safety and efficacy in clinical trials.
Méthodes De Synthèse
The synthesis of 4-[4-(2-isoxazolidinylcarbonyl)phenoxy]-N,N-dimethyl-1-piperidinesulfonamide involves the reaction between 4-(2-isoxazolidinylcarbonyl)phenol and N,N-dimethyl-1-piperidinesulfonyl chloride in the presence of a base. The reaction is carried out under specific conditions, and the resulting compound is purified using various chromatographic techniques.
Applications De Recherche Scientifique
4-[4-(2-isoxazolidinylcarbonyl)phenoxy]-N,N-dimethyl-1-piperidinesulfonamide has been extensively studied for its potential therapeutic applications in various fields, including neuroscience, cardiology, and oncology. In neuroscience, this compound has been shown to have anxiolytic and antidepressant effects in animal models. In cardiology, this compound has been investigated for its potential use in the treatment of heart failure and hypertension. In oncology, this compound has been studied for its potential use as an anticancer agent.
Propriétés
IUPAC Name |
N,N-dimethyl-4-[4-(1,2-oxazolidine-2-carbonyl)phenoxy]piperidine-1-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O5S/c1-18(2)26(22,23)19-11-8-16(9-12-19)25-15-6-4-14(5-7-15)17(21)20-10-3-13-24-20/h4-7,16H,3,8-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMIOCPOBTWGIOE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)N1CCC(CC1)OC2=CC=C(C=C2)C(=O)N3CCCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[4-(allyloxy)-3-methoxybenzylidene]-3-(2-fluorophenyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5142193.png)
![N-(3-hydroxyphenyl)-2-[(4-methyl-2-quinolinyl)thio]propanamide](/img/structure/B5142201.png)
![ethyl 4-[(5-phenylthieno[2,3-d]pyrimidin-4-yl)amino]benzoate hydrochloride](/img/structure/B5142203.png)
![phenyl 2-{[(4-bromophenyl)amino]carbonyl}-1-pyrrolidinecarboxylate](/img/structure/B5142210.png)
![3-{4-[bis(4-fluorophenyl)methyl]-1-piperazinyl}-1-(4-methoxyphenyl)-2,5-pyrrolidinedione](/img/structure/B5142211.png)
![1-cyclopentyl-4-[6-(cyclopentylamino)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-yl]-2-piperazinone](/img/structure/B5142214.png)
![N-benzyl-2-[bis(5-methyl-2-furyl)methyl]benzamide](/img/structure/B5142219.png)
![5-(2-nitrophenyl)-N-{[(3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)amino]carbonothioyl}-2-furamide](/img/structure/B5142227.png)

![2-(allylthio)-4-{[5-(4-fluorophenyl)-2-furyl]methylene}-1,3-thiazol-5(4H)-one](/img/structure/B5142242.png)

![5,8-dimethoxy-4-methyl-2-[4-(2-pyridinyl)-1-piperazinyl]quinoline](/img/structure/B5142270.png)

